molecular formula C4H7N3O B2537729 Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine CAS No. 81574-21-2

Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine

Cat. No.: B2537729
CAS No.: 81574-21-2
M. Wt: 113.12
InChI Key: DMEYUXLHKAIWKJ-UHFFFAOYSA-N
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Description

“Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine” is a compound that belongs to the class of 1,2,4-oxadiazoles . Its empirical formula is C5H9N3O and it has a molecular weight of 127.14 .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring system with two carbon atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

1,2,4-Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities. They have been synthesized and evaluated for their agricultural activities, showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Scientific Research Applications

Energetic Material Precursors

One area of application involves the synthesis and characterization of energetic material precursors. For instance, a study detailed the synthesis of a compound closely related to the query, which was characterized by NMR, IR, DSC, and X-ray crystallography. The compound exhibited properties suitable for energetic materials, showcasing intermolecular hydrogen bonds and strong π-interactions, contributing to its potential application in this field (Zhu et al., 2021).

Antimicrobial and Antioxidant Activities

Another significant application is in the development of antimicrobial and antioxidant agents. Research has synthesized derivatives that were evaluated for these activities, with some compounds showing promising antibacterial, antifungal, and radical scavenging properties (Saundane, Verma, & Katkar, 2013).

Insensitive Energetic Materials

Further research into insensitive energetic materials has been conducted, where derivatives based on the oxadiazol moiety were synthesized and fully characterized. These compounds were found to have moderate thermal stabilities and were less sensitive to impact and friction, indicating their suitability as safer energetic materials (Yu et al., 2017).

Synthesis and Chemical Structure

The compound has also been utilized in synthetic chemistry for the creation of novel structures. Research has investigated reactions leading to complex molecular structures, revealing potential pathways for synthesizing new chemical entities with various applications (Jäger et al., 2002).

Anticancer Agents

Another application includes the synthesis of compounds with potential anticancer activities. Studies have developed oxadiazole analogues that exhibited antiproliferative activity against various human cancer cell lines, suggesting their use as lead compounds for anticancer drug development (Ahsan & Shastri, 2015).

Mechanism of Action

While the specific mechanism of action for “Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine” is not mentioned in the search results, 1,2,4-oxadiazole derivatives have been reported to exhibit anticancer activity, with some compounds showing strong antibacterial effects .

Safety and Hazards

While specific safety and hazard information for “Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine” is not available in the search results, it’s generally advised to avoid dust formation and breathing vapors, mist, or gas when handling similar compounds .

Future Directions

1,2,4-Oxadiazole derivatives, including “Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Future research may focus on discovering novel molecules with excellent biological activities .

Properties

IUPAC Name

N,3-dimethyl-1,2,4-oxadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-3-6-4(5-2)8-7-3/h1-2H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEYUXLHKAIWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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